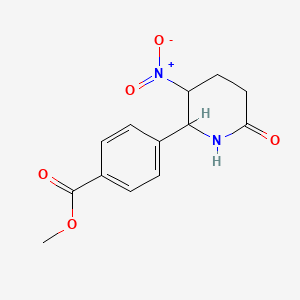
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate, also known as MNOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNOB belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to induce apoptosis in cancer cells and inhibit the growth of microbial strains. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate exhibits a range of biological activities, making it a useful tool for studying various cellular pathways. However, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate also has some limitations. It is a synthetic compound and may not accurately represent the biological activity of natural compounds. Additionally, the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate. One area of interest is the development of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential as a therapeutic agent. Further research is also needed to investigate the potential use of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. It exhibits a range of biochemical and physiological effects and has been found to have potential as a therapeutic agent. However, further research is needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential applications.
Métodos De Síntesis
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate can be synthesized through a multistep process involving the reaction of 3-nitro-2-piperidinone with methyl 4-bromobenzoate. The reaction is carried out in the presence of a suitable base and a catalyst to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been extensively studied for its potential as a bioactive molecule. It has been found to exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit antibacterial and antifungal activities against a range of microbial strains.
Propiedades
IUPAC Name |
methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)9-4-2-8(3-5-9)12-10(15(18)19)6-7-11(16)14-12/h2-5,10,12H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBSXLPWBAFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

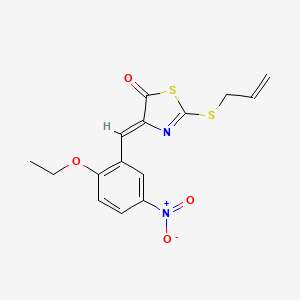

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5195555.png)
![3-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5195562.png)
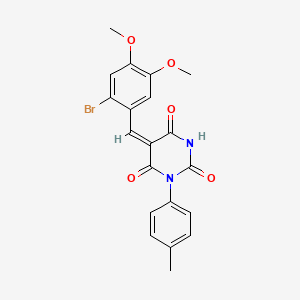
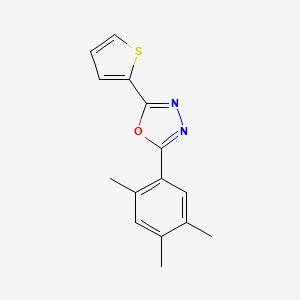
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)
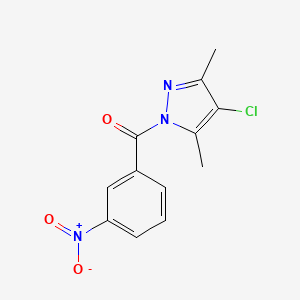
![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)

![2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5195616.png)